molecular formula C13H14N2O B2669137 2-Morpholinoquinoline CAS No. 34500-40-8

2-Morpholinoquinoline

Cat. No. B2669137
CAS RN: 34500-40-8
M. Wt: 214.268
InChI Key: HKSKLECHCQBNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoquinoline is a chemical compound with the linear formula C13H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-morpholinoquinoline derivatives has been reported in several studies . For instance, one study synthesized five new 2-morpholino-4-anilinoquinoline compounds and assessed their biological anticancer potential against the HepG2 cell line . Another study reported the design and synthesis of a novel series of 2-morpholinoquinoline scaffolds (6a-n), containing the 1,2,4-oxadiazole moiety, in good yield (76-86%) .


Molecular Structure Analysis

The molecular structure of 2-morpholinoquinoline analogs has been described by in silico molecular descriptors . The quinoline ring structure, a key component of 2-morpholinoquinoline, has long been recognized as a flexible nucleus in the design and synthesis of physiologically active chemicals .


Chemical Reactions Analysis

The chemical reactions of 2-morpholinoquinoline derivatives have been studied, particularly in relation to their biological activity . For example, one study found that 2-morpholino-4-anilinoquinoline compounds were able to cause G0G1 cell cycle arrest and limit HepG2 cell proliferation .

Scientific Research Applications

Safety and Hazards

Sigma-Aldrich provides 2-Morpholinoquinoline to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet for 2-Morpholinoquinoline is available for download .

Future Directions

The future development of 2-morpholinoquinoline and its derivatives is promising, particularly in the field of anticancer therapy . The high-quality models obtained from QSAR analysis can be useful in predicting the antifungal and antibacterial activity of not yet synthesized structurally similar compounds .

properties

IUPAC Name

4-quinolin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)5-6-13(14-12)15-7-9-16-10-8-15/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKLECHCQBNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoquinoline

CAS RN

34500-40-8
Record name 2-MORPHOLINOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of indoline (1 eq), quinoline (2 eq), cesium carbonate (2 eq), Pd2(dba)3 (0.1 eq) and (±) BINAP (0.15 eq) were dissolved in 1,4-dioxane (0.4M). The resulting mixture was purged with argon and subjected to microwave heating at 140° C. for 3 h. The crude residue was purified by chromatography to give the desired morpholino-quinoline product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.